molecular formula C6H9N3O2 B13570117 5-Methyl-2-(methylamino)pyrimidine-4,6-diol

5-Methyl-2-(methylamino)pyrimidine-4,6-diol

Cat. No.: B13570117
M. Wt: 155.15 g/mol
InChI Key: KLBILOUKFQHSQP-UHFFFAOYSA-N
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Description

Chemical Structure: 5-Methyl-2-(methylamino)pyrimidine-4,6-diol is a pyrimidine derivative with hydroxyl groups at positions 4 and 6, a methyl group at position 5, and a methylamino (-NHCH₃) group at position 2. Its molecular formula is C₆H₈N₄O₂, and its molecular weight is 168.15 g/mol.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-diol derivatives, while nucleophilic substitution can produce various substituted pyrimidine compounds .

Scientific Research Applications

Scientific Research Applications of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol

This compound is a pyrimidine derivative with diverse applications in scientific research, spanning medicinal chemistry, biology, and materials science. The compound's unique structure, featuring both a methyl and a methylamino group on the pyrimidine ring, contributes to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Medicinal Chemistry

This compound is studied for its potential as a pharmacological agent, particularly in developing anticancer and antimicrobial drugs. It may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or protein production. The compound's structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects.

Biology

This compound is used in research related to nucleic acid analogs and their interactions with biological systems. Pyrimidine derivatives are components of nucleic acids, and modifications like the addition of methyl and methylamino groups can alter their interactions with enzymes and other biomolecules.

Materials Science

The unique structural properties of this compound make it a candidate for use in developing novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allows for creating a range of derivatives with tailored properties.

Pyrimidine Analogues for Alzheimer's Disease

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4,6-diol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis or protein production. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .

Comparison with Similar Compounds

Key Features :

  • The hydroxyl groups at positions 4 and 6 confer hydrogen-bonding capacity, enhancing solubility in polar solvents.
  • The methylamino group at position 2 provides a basic nitrogen center, enabling coordination in ligand design .

Structural Analogues and Substitution Effects

The following table summarizes key pyrimidine-4,6-diol derivatives and their properties:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula MW (g/mol) Key Properties/Applications References
5-Methyl-2-(methylamino)pyrimidine-4,6-diol Methylamino (-NHCH₃) Methyl (-CH₃) C₆H₈N₄O₂ 168.15 Hypothesized ligand for aqueous cross-coupling; potential bioactivity Inferred
2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol Amino (-NH₂) Propargyl (-C≡C-CH₂) C₇H₇N₃O₂ 168.15 GPR84 agonist with moderate potency (EC₅₀ = 88.1 μM)
5-(4-Bromophenyl)pyrimidine-4,6-diol Hydroxyl (-OH) 4-Bromophenyl (-C₆H₄Br) C₁₀H₇BrN₂O₂ 283.08 Intermediate in synthesis of dichloropyrimidines
4,6-Dihydroxy-2-methylpyrimidine Methyl (-CH₃) Hydroxyl (-OH) C₅H₆N₂O₂ 126.11 Reagent in chemical synthesis
5-Nitro-2-(propylthio)pyrimidine-4,6-diol Propylthio (-S-C₃H₇) Nitro (-NO₂) C₇H₉N₃O₄S 231.23 Electron-deficient; used in azo dye synthesis

Position 2 Substitutions :

  • Methylamino (-NHCH₃): Enhances basicity and hydrogen-bonding capacity, making it suitable for aqueous cross-coupling reactions (e.g., with ligands like 2-(dimethylamino)pyrimidine-4,6-diol) .
  • Amino (-NH₂): Found in compound A6 (), which exhibits GPR84 agonist activity. The propargyl group at position 5 increases hydrophobicity, affecting receptor binding .
  • Thioether (-S-R) : Compounds like 5-Nitro-2-(propylthio)pyrimidine-4,6-diol () are electron-deficient, enabling use in heterocyclic azo dyes .

Position 5 Substitutions :

  • Methyl (-CH₃) : Steric effects may reduce reactivity in substitution reactions compared to bulkier groups.
  • Aryl (e.g., 4-bromophenyl) : Enhances π-π stacking interactions, useful in pharmaceutical intermediates (e.g., 5-(4-bromophenyl)pyrimidine-4,6-diol in dichloropyrimidine synthesis) .
  • Nitro (-NO₂): Electron-withdrawing groups increase electrophilicity, facilitating nucleophilic aromatic substitution .

Biological Activity

5-Methyl-2-(methylamino)pyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a methylamino group and hydroxyl functionalities that may contribute to its interaction with biological targets. This article delves into the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. Characterization methods include:

  • Spectroscopic Techniques : FTIR, NMR, and UV-Visible spectroscopy are commonly employed to confirm the structure.
  • Computational Methods : Density Functional Theory (DFT) calculations help in predicting the electronic properties and stability of the compound.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds exhibit MIC values ranging from 134.6 mg/L to 168.7 mg/L against various bacterial strains such as E. coli, S. aureus, and C. freundii .
CompoundBacterial StrainMIC (mg/L)
12E. coli134.9
12S. aureus168.7
12C. freundii168.7
14L. monocytogenes134.6

These findings suggest that modifications in the chemical structure can enhance antibacterial potency.

Anticancer Activity

Pyrimidine derivatives have also been studied for their anticancer properties. The introduction of specific substituents on the pyrimidine core can significantly impact their cytotoxicity against cancer cell lines.

  • Cytotoxicity : The compound has shown promise in inhibiting tumor cell proliferation, although specific IC50 values for this compound are not yet fully established in literature.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating or withdrawing groups significantly influences the biological activity of pyrimidine derivatives:

  • Electron-Drawing Groups : Enhance interaction with biological targets by stabilizing charge distributions.
  • Electron-Donating Groups : May improve solubility and binding affinity to specific receptors or enzymes.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of pyrimidine derivatives, including those related to this compound, exhibited selective antibacterial activity against Gram-positive and Gram-negative bacteria . The study emphasized the importance of structural modifications in improving efficacy.
  • Anticancer Potential : Another investigation into pyrimidine-based compounds revealed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms . These findings underline the necessity for further exploration into the anticancer potential of this compound.

Q & A

Q. What are the common synthetic routes for 5-Methyl-2-(methylamino)pyrimidine-4,6-diol, and what critical reaction steps require optimization?

Basic
The synthesis typically involves functionalizing a pyrimidine core. A key step is alkylation or nucleophilic substitution at the 2-position to introduce the methylamino group. For example, reacting 2-mercaptopyrimidine-4,6-diol with methylamine under basic conditions (e.g., NaOH or KOH) can yield the target compound. Optimization focuses on controlling regioselectivity and minimizing side reactions, such as over-alkylation or oxidation of the diol groups. Solvent choice (e.g., aqueous or polar aprotic) and temperature (0–5°C for nitration steps in related compounds) are critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic

  • 1H/13C NMR : Resolves methylamino and diol protons (e.g., δ ~10.5 ppm for hydroxyl groups in DMSO-d6) and confirms substitution patterns .
  • LC-QTOF-MS/MS : Detects trace impurities (e.g., genotoxic nitro derivatives) with high sensitivity (LOD < 1 ppm) .
  • Elemental Analysis : Validates purity by matching calculated and observed C/H/N/O ratios .

Q. How does solubility in aqueous vs. organic solvents impact experimental design for this compound?

Basic
The compound is sparingly soluble in water but dissolves in alkaline solutions (e.g., NaOH) due to deprotonation of hydroxyl groups. In organic solvents like DMSO or ethanol, solubility is moderate but pH-dependent. Researchers must adjust solvent systems for reactions or biological assays to avoid precipitation. For example, sodium hydroxide-mediated dissolution followed by buffer exchange is used in pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of pyrimidine-4,6-diol derivatives?

Advanced
Systematic SAR studies reveal that:

  • Side Chain Length : Elongating alkyl chains (e.g., from hexyl to nonyl) enhances GPR84 agonist potency (EC50 from 139 nM to 0.189 nM) by improving hydrophobic interactions .
  • Linker Groups : Replacing thioether (-S-) with ether (-O-) or amine (-NH-) alters metabolic stability and selectivity .
  • Ring Orientation : Pyridine-2,4-diol analogs show higher activity than pyrimidine-4,6-diols due to conformational flexibility .
    High-throughput calcium mobilization assays in HEK293 cells are used to screen analogs .

Q. What advanced analytical strategies detect and quantify genotoxic impurities in pyrimidine-4,6-diol derivatives?

Advanced

  • LC-QTOF-MS/MS : Identifies nitro-containing impurities (e.g., 5-Nitro-2-(propylthio)pyrimidine-4,6-diol) at trace levels using selective ion monitoring (SIM) .
  • GC-MS-SIM : Quantifies residual solvents or volatile byproducts (e.g., alkyl bromides) with precision (RSD < 2%) .
    Method validation includes spike-recovery experiments and compliance with ICH Q3A/B guidelines .

Q. What role do pyrimidine-4,6-diol derivatives play in catalytic systems, and how does methylation affect ligand performance?

Advanced
Nitrogen-based pyrimidine ligands (e.g., 2-(dimethylamino)pyrimidine-4,6-diol) enable aqueous-compatible cross-couplings (e.g., Suzuki-Miyaura) by stabilizing metal catalysts. Methylation at the 2-position enhances ligand stability and reduces cytotoxicity. For example, disodium 2-aminopyrimidine-4,6-diol improves Pd-catalyzed coupling yields (>90%) in water .

Q. How does the compound’s stability under acidic, basic, and oxidative conditions influence storage and reaction protocols?

Advanced

  • Acidic Conditions : Hydroxyl groups protonate, increasing solubility but risking decomposition above pH 3.
  • Oxidative Conditions : Incompatible with strong oxidizers (e.g., HNO3), which can nitrate the ring .
  • Storage : Ambient temperatures in airtight containers prevent hygroscopic degradation. Stability studies use accelerated aging (40°C/75% RH) with HPLC monitoring .

Properties

IUPAC Name

4-hydroxy-5-methyl-2-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(10)8-6(7-2)9-5(3)11/h1-2H3,(H3,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBILOUKFQHSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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